1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl-
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Overview
Description
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- is a heterocyclic organic compound that features both imidazole and pyrrole rings
Preparation Methods
The synthesis of 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of imidazole derivatives with pyrrole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole and pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole and pyrrole derivatives.
Scientific Research Applications
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- include other imidazole and pyrrole derivatives. Some examples are:
1H-Imidazole, 2-(pyrrol-2-ylmethyl)-1-methyl-: Lacks the additional pyrrole ring, which may result in different chemical and biological properties.
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-ethyl-: Has an ethyl group instead of a methyl group, potentially affecting its reactivity and interactions.
1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-phenyl-: Contains a phenyl group, which can significantly alter its chemical behavior and applications. The uniqueness of 1H-Imidazole, 2-(di-1H-pyrrol-2-ylmethyl)-1-methyl- lies in its specific combination of imidazole and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
285987-90-8 |
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Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-[bis(1H-pyrrol-2-yl)methyl]-1-methylimidazole |
InChI |
InChI=1S/C13H14N4/c1-17-9-8-16-13(17)12(10-4-2-6-14-10)11-5-3-7-15-11/h2-9,12,14-15H,1H3 |
InChI Key |
ZGEVSOYFKZSANK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CN2)C3=CC=CN3 |
Origin of Product |
United States |
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